molecular formula C10H9ClF3NO2 B14840459 Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate

Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate

Cat. No.: B14840459
M. Wt: 267.63 g/mol
InChI Key: NKTXQTHUJWMGGD-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity . This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .

Biological Activity

Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article examines its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound belongs to the trifluoromethylpyridine family, characterized by its molecular formula C9H8ClF3NC_9H_8ClF_3N and a molecular weight of approximately 267.63 g/mol. The presence of the trifluoromethyl group (-CF₃) enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes effectively.

The trifluoromethyl group significantly influences the compound's ability to interact with biological targets. Research indicates that this interaction can modulate enzyme activity and receptor interactions, which may lead to therapeutic effects against various diseases, particularly neurological and inflammatory disorders.

Key Mechanisms:

  • Enhanced Membrane Permeability : The trifluoromethyl group increases the compound's ability to cross cell membranes.
  • Enzyme Inhibition : It can inhibit specific enzymes that play roles in disease pathways, potentially offering therapeutic benefits.
  • Receptor Modulation : The compound may interact with receptors involved in neurotransmission and inflammation.

In Vitro Studies

Several studies have investigated the biological activity of this compound. Notably, it has shown potential in inhibiting various biological pathways:

Activity EC50 (mg/L) Reference
Inhibition of enzyme activity83
Antibacterial activity against R. solanacearum40 - 78
Antichlamydial activityNot specified

Case Studies and Applications

  • Neurological Disorders : The compound's ability to modulate neurotransmitter receptors suggests potential applications in treating conditions like depression and anxiety. Its structural analogs have been studied for similar effects .
  • Anti-inflammatory Properties : this compound has been shown to reduce inflammation in preclinical models, highlighting its promise as a therapeutic agent for inflammatory diseases.
  • Agricultural Uses : Beyond medicinal applications, this compound is also being explored for its efficacy as an agrochemical, particularly in developing new herbicides and pesticides due to its biological activity against plant pathogens .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound sets it apart from other compounds in its class:

Compound Name Molecular Formula Unique Features
Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetateC₉H₈ClF₃NDifferent position of chlorine and trifluoromethyl groups
Ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]glycinateC₉H₈ClF₃NContains an amino acid moiety

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

ethyl 2-[5-chloro-6-(trifluoromethyl)pyridin-3-yl]acetate

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)4-6-3-7(11)9(15-5-6)10(12,13)14/h3,5H,2,4H2,1H3

InChI Key

NKTXQTHUJWMGGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(N=C1)C(F)(F)F)Cl

Origin of Product

United States

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